molecular formula C21H20N2O2S2 B3016014 2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-63-4

2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No.: B3016014
CAS No.: 686772-63-4
M. Wt: 396.52
InChI Key: CJZILUFVXGLMGZ-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a complex organic compound with the molecular formula C25H24N2O2S2. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with benzyl chloride to form 2-benzylsulfanylthiophenol. This intermediate is then reacted with 4-ethoxybenzaldehyde under acidic conditions to yield the desired thienopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one apart from similar compounds is its unique ethoxyphenyl group. This group enhances its solubility and bioavailability, making it a more effective candidate for drug development. Additionally, the presence of the benzylsulfanyl group provides opportunities for further chemical modifications, allowing for the creation of a wide range of derivatives with potentially improved biological activities .

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-2-25-17-10-8-16(9-11-17)23-20(24)19-18(12-13-26-19)22-21(23)27-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZILUFVXGLMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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